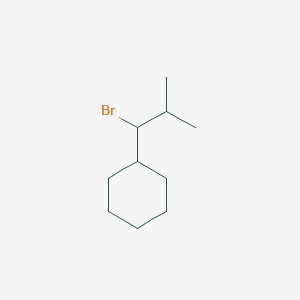

(1-Bromo-2-methylpropyl)cyclohexane

Description

Contextualization within Organobromine Chemistry and Alkyl Halides

Organobromine compounds are organic molecules that contain a carbon-bromine bond. chemicalbull.com This class of compounds is significant in both nature and industry, with applications ranging from pharmaceuticals to flame retardants. chemicalbull.comwikipedia.org The carbon-bromine bond is polar, with the more electronegative bromine atom pulling electron density from the carbon atom. wikipedia.org This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles, a key feature of its chemistry. quora.com

Alkyl halides, also known as haloalkanes, are a foundational class of compounds in synthetic organic chemistry. patsnap.com They are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. libretexts.orglibretexts.org (1-Bromo-2-methylpropyl)cyclohexane is classified as a secondary alkyl halide because the carbon atom bonded to the bromine is also bonded to two other carbon atoms. patsnap.comvedantu.com The reactivity of alkyl halides is influenced by the nature of the halogen and the structure of the alkyl group. jove.com For many applications, organobromides like this compound represent a compromise of reactivity and cost, being more reactive than organochlorides but less so than organoiodides. wikipedia.org

Significance of this compound as a Synthetic Intermediate

The primary significance of alkyl halides, including this compound, lies in their utility as synthetic intermediates. quora.comlibretexts.orglibretexts.org They are versatile starting materials for creating a wide array of other organic compounds because the halogen atom can be replaced or can facilitate the elimination of atoms to form new functional groups. quora.com

This compound can undergo several key reaction types:

Nucleophilic Substitution Reactions: The electrophilic carbon atom bonded to the bromine is a target for nucleophiles. In these reactions, the bromine atom, being a good leaving group, is displaced by a nucleophile (such as a hydroxide, cyanide, or amine). This allows for the introduction of a variety of functional groups onto the cyclohexane-containing scaffold.

Elimination Reactions: In the presence of a strong base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an alkene. The base removes a hydrogen atom from a carbon adjacent to the one bearing the bromine, leading to the formation of a carbon-carbon double bond and the expulsion of the bromide ion. The specific product formed can be influenced by the reaction conditions and the stereochemistry of the starting material. youtube.com

Through these reaction pathways, this compound serves as a valuable intermediate, providing a route to more complex molecules that may be of interest in pharmaceutical and materials science research. patsnap.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-2-methylpropyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-8(2)10(11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROSTGLYKMSTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Methylpropyl Cyclohexane

Direct Bromination Approaches for Alkyl-Substituted Cyclohexanes

Direct methods involve the substitution of a hydrogen atom on the cyclohexane (B81311) ring or its alkyl substituent with a bromine atom in a single synthetic step. These approaches are often favored for their atom economy and straightforward nature.

Radical Bromination of (2-Methylpropyl)cyclohexane and Related Structures

Radical bromination is a classic and effective method for the selective halogenation of alkanes. numberanalytics.com The reaction proceeds via a free-radical chain mechanism, which is typically initiated by thermal energy or ultraviolet (UV) light. transformationtutoring.com For (2-methylpropyl)cyclohexane, also known as isobutylcyclohexane, the target C-H bond for substitution is the tertiary carbon where the isobutyl group attaches to the cyclohexane ring.

The mechanism involves three key stages:

Initiation: Molecular bromine (Br₂) undergoes homolytic cleavage under UV light or heat to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the most substituted carbon of the alkane (the tertiary carbon in this case) to form a stable tertiary alkyl radical and hydrogen bromide (HBr). transformationtutoring.com This alkyl radical then reacts with another molecule of Br₂ to yield the desired product, (1-Bromo-2-methylpropyl)cyclohexane, and a new bromine radical, which continues the chain reaction. transformationtutoring.com

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

A common reagent used for this type of reaction, besides diatomic bromine, is N-bromosuccinimide (NBS). NBS is often preferred as it maintains a low concentration of Br₂ and HBr, which can help minimize side reactions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as benzoyl peroxide.

The stereochemistry of radical halogenation at a chiral center often results in a racemic mixture. The intermediate alkyl radical is typically trigonal planar and sp²-hybridized, allowing the incoming bromine to attack from either face of the plane with equal probability. libretexts.org

| Starting Material | Reagents & Conditions | Key Findings | Source |

|---|---|---|---|

| (2-Methylpropyl)cyclohexane | Br₂, UV light or thermal activation | Reaction proceeds via a radical chain mechanism, selectively targeting the tertiary C-H bond. | |

| 3-Isobutylcyclohexane | N-Bromosuccinimide (NBS), Benzoyl peroxide (1 mol%), CCl₄, reflux | Achieved a 78% conversion after 12 hours, demonstrating the efficacy of NBS for allylic and benzylic-type brominations. | |

| General Alkanes | Br₂, light | Bromination is highly selective for the most substituted carbon due to the stability of the corresponding radical intermediate. | transformationtutoring.com |

Conversion of (2-Methylpropyl)cyclohexanol Derivatives to Bromides

Another direct route to this compound is the nucleophilic substitution of the hydroxyl group in (2-Methylpropyl)cyclohexanol. This transformation typically proceeds via an SN1 mechanism, especially when using hydrogen halides like HBr, due to the stability of the tertiary carbocation intermediate formed. brainly.com

The reaction with HBr involves the following steps:

Protonation of the Alcohol: The hydroxyl group is protonated by the acid (e.g., HBr or a catalytic amount of H₂SO₄) to form a good leaving group, water. brainly.com

Formation of a Carbocation: The protonated alcohol loses a water molecule to generate a tertiary carbocation at the point of attachment to the cyclohexane ring. brainly.com

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbocation to form the final alkyl bromide product. brainly.com

It is important to note that carbocation intermediates can undergo rearrangements, such as hydride shifts, to form more stable carbocations, although in the case of forming a tertiary carbocation from a tertiary alcohol, this is less likely. brainly.com Besides HBr, other reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are also effective for converting alcohols to alkyl bromides, often with different stereochemical outcomes or milder conditions.

| Precursor | Reagent | Mechanism | Key Features | Source |

|---|---|---|---|---|

| (2-Methylpropyl)cyclohexanol | HBr (or NaBr/H₂SO₄) | SN1 | Proceeds through a stable tertiary carbocation intermediate. Potential for rearrangement is a consideration in related structures. | brainly.com |

| General Tertiary Alcohols | PBr₃ | SN2 | Generally proceeds with inversion of stereochemistry. Less prone to rearrangements. | youtube.com |

| General Tertiary Alcohols | SOCl₂ with Pyridine | SN2 (as SOBr₂) | Used to form alkyl bromides, typically with inversion of configuration. | youtube.com |

Indirect Synthetic Routes to this compound

Indirect routes involve the synthesis of an intermediate compound from a precursor, which is then converted to the target alkyl bromide. These multi-step syntheses offer flexibility and can be necessary when direct methods are not feasible or lead to undesirable byproducts.

Functional Group Transformations of Cyclohexane Derivatives

A versatile indirect strategy involves creating a carbon-carbon double bond within the cyclohexane ring or the alkyl substituent, followed by the addition of HBr. For instance, a (2-methylpropyl)cyclohexanol derivative could be subjected to acid-catalyzed dehydration to form an alkene, such as 1-(2-methylpropyl)cyclohex-1-ene. youtube.com

Subsequent treatment of this alkene with HBr would lead to the desired product. If the reaction is performed in the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism, though in this specific case, Markovnikov addition to the trisubstituted double bond would place the bromine on the desired tertiary carbon. youtube.com Another related strategy could involve the allylic bromination of an alkene intermediate like 1-isobutylcyclohexene using NBS. pearson.com

Strategies Involving Cyclohexanone (B45756) Precursors in Alkyl Bromide Synthesis

Building the desired molecule from a simpler cyclic ketone like cyclohexanone offers another powerful indirect pathway. The synthesis could begin with the α-alkylation of cyclohexanone to produce 2-methylcyclohexanone. quora.com This is typically achieved by first forming an enolate with a base, which then acts as a nucleophile to attack an alkyl halide like iodomethane. quora.com

From 2-methylcyclohexanone, a Grignard reaction with isobutylmagnesium bromide could be employed to introduce the remaining part of the carbon skeleton, yielding a tertiary alcohol. This alcohol can then be converted to this compound using one of the methods described in section 2.1.2. Alternatively, the ketone could be converted to an alkene via a Wittig reaction, followed by hydrobromination.

Advanced Catalytic and Photochemical Methodologies

Modern synthetic chemistry has introduced advanced catalytic and photochemical methods that can offer improved selectivity, efficiency, and sustainability. numberanalytics.comacs.org Photochemical reactions, in particular, provide a powerful means to generate radicals under mild conditions. acs.org

A patented process demonstrates the synthesis of (1-bromo-2-methylpropyl)benzene (B1281115) from isobutylbenzene (B155976) using HBr, hydrogen peroxide, and visible light irradiation. google.com This photo-oxidative bromination suggests a viable, modern approach for the C-H activation of the tertiary carbon in (2-methylpropyl)cyclohexane. google.com Such methods can overcome the high temperatures or harsh reagents required in traditional radical brominations.

Furthermore, research into photocatalysis has shown that excited catalysts can enable C-H functionalization by facilitating hydrogen atom transfer (HAT) from an alkane to generate an alkyl radical, which can then be trapped by a halogen source. acs.org The use of microreactor systems has also been explored to enhance control over radical reactions, leading to higher conversion rates and a reduction in chemical waste compared to conventional batch setups.

Transition-Metal Catalysis in Carbon-Bromine Bond Formation

The formation of a carbon-bromine bond at a specific sp³-hybridized carbon atom can be achieved with high selectivity using transition-metal catalysts. Metals like palladium, ruthenium, and rhodium have been at the forefront of developing C–H activation/functionalization reactions. nih.govnih.govbeilstein-journals.org These methods often involve a directing group on the substrate to guide the metal catalyst to a specific C–H bond, which is then cleaved and replaced with a bromine atom.

Recent studies have demonstrated the utility of palladium(II) catalysts for the bromination of C(sp³)–H bonds. For instance, palladium(II)-catalyzed bromination of carboxylic acids and amides has been achieved using quinoline-type ligands. nih.govresearchgate.net This approach allows for the functionalization of C–H bonds at positions that are typically unreactive. While a directing group is often necessary, these findings open a pathway for the selective bromination of complex molecules. For a substrate like 2-methylpropylcyclohexane, a strategically placed directing group could, in principle, guide a palladium catalyst to the tertiary C-H bond for selective bromination.

Ruthenium catalysts have also emerged as powerful tools for C–H functionalization. nih.govrsc.orgbohrium.com Ruthenium complexes can catalyze the coupling of alkyl bromides with various partners, indicating their ability to activate C–Br bonds. acs.orgrsc.org More relevantly, ruthenium-catalyzed C–H alkylation reactions using alkyl bromides proceed through a radical mechanism. nih.govrsc.org A catalyst system generated from [RuCl₂(p-cymene)]₂ can activate secondary and tertiary alkyl bromides for coupling reactions. nih.gov This reactivity suggests the feasibility of a reverse reaction—the direct bromination of a C-H bond—under tailored catalytic conditions.

The data below summarizes representative transition-metal-catalyzed reactions involving the activation of alkyl C-H or C-Br bonds, illustrating the potential of these systems for synthesizing complex alkyl bromides.

| Catalyst System | Substrate Type | Halogen Source/Partner | Key Features |

| Pd(II) / Quinoline Ligand | Carboxylic Acids / Amides | N-Bromosuccinimide (NBS) | Directs bromination to specific C(sp³)–H positions; high regioselectivity. nih.govresearchgate.netosti.gov |

| [Cp*RuCl(PPh₃)₂] | Tertiary, Secondary, Primary Alkyl Bromides | Alkenes (e.g., 4-methoxystyrene) | Efficiently couples alkyl bromides in Heck-type reactions via a radical mechanism. acs.org |

| [RuCl₂(p-cymene)]₂ / N-Ligand | Aromatic Carboxylic Acids | Secondary/Tertiary Alkyl Bromides | Catalyzes meta-C–H alkylation, proceeding via single-electron transfer to the alkyl bromide. nih.gov |

| Rh₂(oct)₄ | N-methyl sulfamate (B1201201) esters | NaBr / NaOCl | Directs bromination to the γ-carbon C–H bond via a radical chain mechanism. nih.gov |

Visible-Light Mediated Radical Generation for Complex Alkyl Bromide Synthesis

Visible-light photoredox catalysis offers a mild and sustainable alternative for generating radicals to initiate chemical transformations. rsc.org This methodology is particularly effective for the halogenation of alkanes, as it avoids the harsh conditions or toxic reagents associated with traditional radical reactions. mdpi.comrsc.org The synthesis of this compound is well-suited to this approach due to the high intrinsic selectivity of bromine radicals for tertiary C–H bonds. masterorganicchemistry.comacs.org

The process typically involves a photocatalyst, such as an organic dye (e.g., Eosin Y, Acridinium (B8443388) salts) or a transition-metal complex, that absorbs visible light. mdpi.comrsc.orgsemanticscholar.org Upon excitation, the photocatalyst can initiate a single-electron transfer (SET) process with a suitable bromine source, like N-Bromosuccinimide (NBS) or Carbon Tetrabromide (CBr₄), to generate a bromine radical. mdpi.comrsc.org This bromine radical is a selective hydrogen atom transfer (HAT) agent, preferentially abstracting a hydrogen atom from the most electron-rich and weakest C–H bond in the substrate. rsc.orgmasterorganicchemistry.com

In the case of 2-methylpropylcyclohexane, the tertiary C–H bond at the C1 position is significantly weaker and more sterically accessible to radical abstraction than the secondary and primary C–H bonds. masterorganicchemistry.com Consequently, the bromine radical will selectively abstract this hydrogen, creating a tertiary alkyl radical. This radical then reacts with another molecule of the bromine source to form the final product, this compound, and regenerate the bromine radical, thus propagating the chain reaction. mdpi.comrsc.org

Studies on the bromination of simple alkanes highlight this selectivity. For example, the radical bromination of adamantane, which has both secondary and tertiary C-H bonds, shows a very high preference for reaction at the tertiary position. acs.org This inherent reactivity makes photoredox catalysis a highly predictable and efficient method for preparing complex tertiary alkyl bromides.

The following table details common photocatalytic systems used for the bromination of unactivated C(sp³)–H bonds.

| Photocatalyst | Bromine Source | Substrate Type | Key Features & Mechanism |

| Eosin Y | CBr₄ | Non-activated alkanes, Alkylarenes | Photoexcited Eosin Y reduces CBr₄ to generate a •CBr₃ radical. This initiates a chain reaction where an alkyl radical is formed and subsequently brominated. mdpi.comrsc.org |

| Acridinium Salt | N-Bromosuccinimide (NCS) for chlorination, applicable to bromination. | Alkylbenzenes, Alkanes | The photoexcited acridinium salt oxidizes the halogen source, generating a radical that abstracts a hydrogen atom from the substrate. rsc.orgbohrium.com |

| None (Direct Irradiation) | N-Bromosuccinimide (NBS) | Alkanes (e.g., Methylcyclohexane) | Requires light for initiation; shows extremely high selectivity for the tertiary C–H bond over secondary bonds. acs.org |

| Bulky N-Bromoamides | N-Bromoamide itself | Non-activated alkanes | Utilizes a bulky nitrogen-centered radical that can exhibit unusual selectivity, sometimes favoring secondary over tertiary C-H bonds depending on sterics. rsc.orgacs.orgresearchgate.net |

Reaction Mechanisms and Reactivity of 1 Bromo 2 Methylpropyl Cyclohexane

Nucleophilic Substitution Reactions of (1-Bromo-2-methylpropyl)cyclohexanebenchchem.commasterorganicchemistry.comlibretexts.org

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

The SN1 reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. saskoer.ca The stability of this carbocation is paramount to the facility of the SN1 reaction. masterorganicchemistry.comaskfilo.com In the case of (1-Bromo-2-methylpropyl)cyclohexane, the bromine atom is attached to a secondary carbon, which upon dissociation would form a secondary carbocation.

The stability of carbocations follows the order: tertiary > secondary > primary > methyl. masterorganicchemistry.com This stability is attributed to inductive effects and hyperconjugation from adjacent alkyl groups. askfilo.com While a secondary carbocation is less stable than a tertiary one, it is significantly more stable than a primary carbocation. chemist.sg Therefore, under conditions that favor SN1 reactions, such as in the presence of a weak nucleophile and a polar protic solvent, this compound can undergo substitution via this pathway. libretexts.org For instance, the hydrolysis of (1-bromo-1-methylpropyl)cyclohexane proceeds via an SN1 mechanism. chegg.com

It is important to note that the formation of the carbocation intermediate is the slow, rate-limiting step in an SN1 reaction. saskoer.calibretexts.org The subsequent attack by the nucleophile is rapid. The rate of the SN1 reaction is therefore dependent only on the concentration of the alkyl halide. libretexts.org

Data Table: Factors Influencing SN1 Reactivity

| Factor | Influence on SN1 Reaction Rate | Rationale |

| Substrate Structure | Tertiary > Secondary > Primary | Stability of the carbocation intermediate formed. masterorganicchemistry.comchemist.sg |

| Leaving Group Ability | Good leaving groups increase the rate | Facilitates the formation of the carbocation. |

| Solvent Polarity | Polar protic solvents are preferred | Stabilizes the carbocation intermediate and the leaving group anion. libretexts.org |

| Nucleophile Strength | Generally has little effect on the rate | The nucleophile is not involved in the rate-determining step. libretexts.org |

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. echemi.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. libretexts.org

For this compound, the bromine is on a secondary carbon. While SN2 reactions are most facile at primary carbons, they can occur at secondary carbons, albeit at a slower rate than at primary positions due to increased steric bulk. libretexts.org The presence of the cyclohexane (B81311) ring and the adjacent isopropyl group create significant steric hindrance, making the SN2 pathway less favorable compared to less hindered secondary alkyl halides. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. echemi.com

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a product with the opposite configuration to the starting material.

Data Table: Factors Influencing SN2 Reactivity

| Factor | Influence on SN2 Reaction Rate | Rationale |

| Substrate Structure | Primary > Secondary >> Tertiary | Steric hindrance at the electrophilic carbon. libretexts.org |

| Nucleophile Strength | Stronger nucleophiles increase the rate | The nucleophile is involved in the rate-determining step. echemi.comlibretexts.org |

| Leaving Group Ability | Good leaving groups increase the rate | Facilitates the displacement by the nucleophile. libretexts.org |

| Solvent | Polar aprotic solvents are preferred | Solvate the cation but not the nucleophile, increasing its reactivity. libretexts.org |

The competition between SN1 and SN2 pathways for this compound is governed by a combination of kinetic and thermodynamic factors.

Kinetic Control: The rate of the reaction is determined by the activation energy of the rate-determining step. For SN1, this is the formation of the carbocation, while for SN2, it is the single concerted step. saskoer.cascribd.com Strong nucleophiles favor the SN2 pathway by lowering the activation energy of the bimolecular transition state. echemi.com Conversely, conditions that stabilize the carbocation intermediate, such as a polar protic solvent, will favor the SN1 pathway. libretexts.org

Thermodynamic Control: The relative stability of the products can also influence the reaction outcome, although this is often less significant than kinetic control in substitution reactions.

SN1 is favored by: Weak nucleophiles, polar protic solvents, and conditions that promote carbocation stability.

SN2 is favored by: Strong, unhindered nucleophiles, polar aprotic solvents, and lower temperatures.

Elimination Reactions of (1-Bromo-2-methylpropyl)cyclohexanebenchchem.comlibretexts.orgquora.com

Elimination reactions of this compound result in the formation of an alkene through the removal of the bromine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen). These reactions, like substitutions, can proceed through either unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. chegg.commasterorganicchemistry.com Therefore, factors that favor the SN1 pathway also favor the E1 pathway. The E1 reaction is often in competition with the SN1 reaction.

Once the carbocation is formed, a weak base (which can be the solvent) removes a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond. masterorganicchemistry.com With this compound, there are potentially two different β-hydrogens that can be removed, leading to a mixture of alkene products. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. vaia.comchemistrysteps.com

Heating the reaction mixture generally favors elimination over substitution. masterorganicchemistry.com

The E2 reaction is a concerted, single-step process where a strong base removes a β-hydrogen at the same time as the leaving group departs. libretexts.orgpressbooks.pub This mechanism has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This means they must be in the same plane and on opposite sides of the carbon-carbon bond.

In cyclohexane systems, this anti-periplanar arrangement is achieved when both the hydrogen and the leaving group are in axial positions. libretexts.orgyoutube.comyoutube.com The conformation of the cyclohexane ring is therefore crucial in determining the outcome of E2 reactions. libretexts.org If the leaving group is in an equatorial position, a ring flip to a less stable conformation where the leaving group is axial may be necessary for the reaction to occur, which can slow down the reaction rate. masterorganicchemistry.com

The regioselectivity of the E2 reaction is also governed by the availability of anti-periplanar β-hydrogens. If there is more than one type of β-hydrogen that can adopt an anti-periplanar relationship with the bromine, a mixture of products can be formed. vedantu.comreddit.com The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org

Data Table: Comparison of E1 and E2 Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) masterorganicchemistry.com | Rate = k[Alkyl Halide][Base] (Bimolecular) libretexts.org |

| Base Strength | Weak base is sufficient masterorganicchemistry.com | Strong base is required libretexts.org |

| Stereochemistry | No specific requirement for H and leaving group | Anti-periplanar arrangement of H and leaving group is required chemistrysteps.comlibretexts.org |

| Intermediate | Carbocation chegg.commasterorganicchemistry.com | None (concerted reaction) libretexts.orgpressbooks.pub |

| Regioselectivity | Zaitsev's rule generally followed (more substituted alkene) vaia.comchemistrysteps.com | Zaitsev's rule with small bases; Hofmann's rule with bulky bases libretexts.orgvaia.com |

| Competition | Competes with SN1 | Competes with SN2 |

Regioselectivity in Elimination: Zaitsev vs. Anti-Zaitsev Product Formation

Elimination reactions of this compound, specifically dehydrobromination, can result in the formation of different alkene isomers. The distribution of these products is governed by the principles of regioselectivity, primarily described by the Zaitsev and Hofmann (or anti-Zaitsev) rules. These rules are influenced by the nature of the base used and the stereochemistry of the substrate.

Zaitsev's Rule predicts the formation of the most substituted (and generally most stable) alkene as the major product. chemistrysteps.commasterorganicchemistry.com This typically occurs when a small, unhindered base, such as sodium ethoxide or hydroxide, is used. chemistrysteps.comorgoreview.com For this compound, there are two types of β-hydrogens that can be abstracted to form a double bond: a hydrogen on the cyclohexane ring and a hydrogen on the methyl-bearing carbon of the propyl group. Abstraction of a hydrogen from the cyclohexane ring would lead to the more substituted, and therefore Zaitsev, product.

Anti-Zaitsev (Hofmann) Product Formation , in contrast, yields the least substituted alkene as the major product. This outcome is favored when a sterically bulky base, such as potassium tert-butoxide, is employed. chemistrysteps.comlibretexts.org The large size of the base hinders its approach to the more sterically congested β-hydrogens, making the abstraction of a less hindered hydrogen kinetically favorable. libretexts.org In the case of this compound, a bulky base would preferentially abstract a proton from the less hindered methyl group of the propyl substituent, leading to the Hofmann product.

The stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms in E2 reactions is also a critical factor, especially in cyclic systems like cyclohexane. orgoreview.com For the elimination to occur, the bromine atom must be in an axial position. This conformational requirement can influence which β-hydrogens are available for abstraction and thus affect the product ratio.

| Reaction Condition | Predominant Rule | Major Alkene Product |

| Small, strong base (e.g., NaOEt) | Zaitsev | More substituted alkene |

| Bulky, strong base (e.g., KOtBu) | Hofmann (Anti-Zaitsev) | Less substituted alkene |

Skeletal Rearrangement Processes Involving this compound

In reactions that proceed through a carbocation intermediate, such as SN1 or E1 pathways, this compound is susceptible to skeletal rearrangements. These rearrangements occur when a more stable carbocation can be formed through the migration of a neighboring group. libretexts.org The driving force for this process is the enhanced stability of the rearranged carbocation. youtube.com

The initial carbocation formed upon the departure of the bromide ion from this compound is a secondary carbocation. This intermediate can potentially rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. libretexts.orgyoutube.com

Hydride Shift: A hydrogen atom from an adjacent carbon can migrate with its pair of electrons to the positively charged carbon. If an adjacent carbon has a hydrogen that, upon migration, would result in a tertiary carbocation, this shift is likely to occur.

Alkyl Shift: Similarly, an alkyl group (like a methyl group) can migrate to form a more stable carbocation. youtube.com

For this compound, a 1,2-hydride shift from the adjacent carbon on the cyclohexane ring or the isopropyl group could potentially lead to a more stable tertiary carbocation. This rearrangement would result in the formation of products with a different carbon skeleton than the starting material. The extent of rearrangement is dependent on the reaction conditions and the lifetime of the carbocation intermediate.

| Initial Carbocation | Type of Shift | Rearranged Carbocation | Stability |

| Secondary | Hydride or Alkyl | Tertiary | Increased |

Other Key Organic Transformations of Organobromine Compounds

Beyond elimination and substitution reactions, the bromine atom in this compound allows for other significant organic transformations, enabling the formation of new carbon-carbon bonds and other functional groups.

Grignard Reactions for Carbon-Carbon Bond Formation

This compound can be converted into a powerful nucleophile by reacting with magnesium metal in an anhydrous ether solvent, such as diethyl ether. pressbooks.publibretexts.org This reaction forms a Grignard reagent, (1-cyclohexyl-2-methylpropyl)magnesium bromide. The carbon atom bonded to the magnesium becomes highly nucleophilic due to the polarity of the carbon-magnesium bond. youtube.com

This Grignard reagent is a versatile tool for creating new carbon-carbon bonds. It readily reacts with electrophilic carbon centers, most notably those in carbonyl compounds: libretexts.org

Reaction with Aldehydes: Addition of the Grignard reagent to an aldehyde, followed by an acidic workup, yields a secondary alcohol. libretexts.org

Reaction with Ketones: Similarly, reaction with a ketone produces a tertiary alcohol after hydrolysis. libretexts.org

Reaction with Esters: Grignard reagents add to esters twice to form tertiary alcohols, where two of the alkyl groups on the alcohol carbon originate from the Grignard reagent.

| Electrophile | Intermediate Product | Final Product (after hydrolysis) |

| Aldehyde | Alkoxide | Secondary Alcohol |

| Ketone | Alkoxide | Tertiary Alcohol |

| Ester | Ketone (after first addition) | Tertiary Alcohol (after second addition) |

Reductive Coupling and Dehydrobromination Reactions

Dehydrobromination: As discussed in section 3.2.3, this elimination reaction is a key transformation of this compound. It is typically achieved by treatment with a strong base to yield alkenes. vedantu.com The regiochemical outcome depends on the steric bulk of the base.

Reductive Coupling: This class of reactions involves the formation of a new carbon-carbon bond through the reduction of the carbon-bromine bond, typically using a metal. This compound, as a secondary alkyl bromide, can participate in such reactions.

Wurtz-type Coupling: This classic reaction involves the treatment of an alkyl halide with sodium metal to produce a symmetrical alkane. For this compound, this would result in the formation of a dimer. More modern methods often provide higher yields and greater functional group tolerance.

Metal-Catalyzed Reductive Cross-Coupling: More sophisticated methods using catalysts based on nickel or cobalt allow for the coupling of secondary alkyl halides with other organic halides or activated alkenes. organic-chemistry.orgacs.orgorganic-chemistry.org For instance, nickel-catalyzed reductive coupling can join a secondary alkyl bromide with an aryl bromide. organic-chemistry.org These reactions often employ a stoichiometric reductant, such as zinc or manganese powder. organic-chemistry.orgscielo.br

These reductive coupling reactions are powerful tools for constructing complex molecular architectures from simpler organohalide precursors.

Stereochemical Aspects of 1 Bromo 2 Methylpropyl Cyclohexane

Conformational Analysis of Brominated Methyl-Substituted Cyclohexanes

The stability of substituted cyclohexanes is predominantly governed by the preference of substituents to occupy the more spacious equatorial position over the sterically hindered axial position. In its chair conformation, the cyclohexane (B81311) ring has two distinct orientations for substituents: axial (parallel to the main C3 axis) and equatorial (pointing out from the "equator" of the ring).

When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring. These are known as 1,3-diaxial interactions. youtube.comresearchgate.net The energetic cost of these interactions determines the conformational preference. This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.

For monosubstituted cyclohexanes, the equilibrium between the two chair conformers heavily favors the one with the substituent in the equatorial position. libretexts.org For instance, a methyl group has an A-value of approximately 1.7 kcal/mol, meaning the equatorial conformer is about 7.6 kJ/mol (1.8 kcal/mol) more stable and predominates significantly at equilibrium. youtube.com For a bromine substituent, the A-value is considerably lower, around 0.38-0.43 kcal/mol, indicating a less pronounced, though still present, preference for the equatorial position. researchgate.netpearson.com

In a molecule like (1-Bromo-2-methylpropyl)cyclohexane, the cyclohexane ring is disubstituted with a bromine atom and a 2-methylpropyl (isobutyl) group at the same carbon (C1). The conformational analysis must therefore consider the steric bulk of both groups. The 2-methylpropyl group is significantly larger than a methyl group and would have a much larger A-value, comparable to or greater than an isopropyl group (A-value ≈ 2.15 kcal/mol). researchgate.net Consequently, the conformational equilibrium will be overwhelmingly dominated by the chair form where the large 2-methylpropyl group occupies an equatorial position to avoid severe 1,3-diaxial strain. The smaller bromine atom would then be forced into the axial position in this conformer.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -Br (Bromine) | ~0.38 - 0.43 | researchgate.netpearson.com |

| -CH₃ (Methyl) | ~1.7 | researchgate.net |

| -CH(CH₃)₂ (Isopropyl) | ~2.15 | researchgate.net |

Diastereomerism and Enantiomerism in this compound

Stereoisomers are molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. acs.org this compound is a chiral molecule with multiple stereogenic centers, giving rise to a complex set of stereoisomers, which can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). acs.orgsaskoer.ca

The structure of this compound has three chiral centers:

C1 of the cyclohexane ring : This carbon is bonded to four different groups: the bromine atom, the 2-methylpropyl group, and two different paths around the ring (C2 and C6).

The carbon atom of the side chain bonded to the bromine (Cα) : This carbon is attached to the cyclohexane ring, a bromine atom, a hydrogen atom, and the rest of the 2-methylpropyl group.

The carbon atom in the side chain bearing the methyl group (Cβ) : This carbon is bonded to a hydrogen, a methyl group, another methyl group (making it seem achiral at first glance), and the Cα-cyclohexyl fragment. However, due to the chirality at C1 and Cα, the two methyl groups can be diastereotopic, but for the purpose of counting stereoisomers based on the 2^n rule, we consider the distinct chiral centers. A more precise look at the IUPAC name (1-Bromo-2-methylpropyl) reveals the chirality is at the carbon with the bromine and the carbon with the methyl group.

With three distinct chiral centers, the maximum number of possible stereoisomers can be calculated using the 2n formula, where n is the number of chiral centers. byjus.com In this case, n=3, leading to a maximum of 2³ = 8 stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric. acs.org

The absolute configuration of each chiral center is designated as either (R) or (S). Therefore, the eight isomers can be systematically named. For example, the (1R, αR, βR) isomer is the enantiomer of the (1S, αS, βS) isomer. A diastereomer of the (1R, αR, βR) isomer would be, for instance, the (1R, αS, βR) isomer, where the configuration is changed at some but not all chiral centers. acs.org

| Enantiomeric Pairs | Relationship to Other Pairs | |

|---|---|---|

| (1R, αR, βR) | (1S, αS, βS) | Diastereomers |

| (1R, αR, βS) | (1S, αS, βR) | |

| (1R, αS, βR) | (1S, αR, βS) | |

| (1R, αS, βS) | (1S, αR, βR) |

Stereocontrol and Stereoselective Synthesis of this compound Derivatives

The synthesis of a specific stereoisomer of this compound requires careful control over the formation of each of the three chiral centers. While specific methods for this exact molecule are not widely documented, general strategies in stereoselective synthesis can be applied. acs.orgresearchgate.net

One potential approach involves starting with a chiral building block. For instance, a stereoselective synthesis could begin with a chiral derivative of cyclohexane, establishing the stereocenter at C1. Subsequent reactions would then need to build the side chain with control over the Cα and Cβ centers. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are later removed, is a common strategy. researchgate.net

Another powerful method is asymmetric catalysis. An iridium-catalyzed (5+1) annulation strategy has been described for the stereoselective construction of cyclohexane cores from 1,5-diols and methyl ketones, demonstrating a modern approach to building substituted cyclic systems with high diastereoselectivity. acs.org A similar metal-catalyzed approach could potentially be adapted.

For introducing the bromine atom stereoselectively, a reaction would need to proceed with a defined stereochemical outcome (e.g., SN2 inversion or anti-addition to a double bond). For example, if a precursor with a hydroxyl group at Cα is prepared stereoselectively, it could be converted to the bromide with inversion of configuration using a reagent like phosphorus tribromide. Alternatively, stereoselective bromination of an alkene precursor could be employed. organic-chemistry.org

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The specific stereochemistry of a this compound isomer has a profound impact on its reactivity, particularly in elimination and substitution reactions. libretexts.orgbyjus.com

Elimination Reactions (E2): The E2 mechanism has a strict stereochemical requirement: the leaving group (bromide) and the hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar orientation. masterorganicchemistry.com In a cyclohexane system, this translates to a requirement that both the leaving group and the β-hydrogen must be in axial positions (a trans-diaxial arrangement). youtube.comlibretexts.org

This requirement means that only certain conformations of certain stereoisomers can undergo E2 elimination. Consider a diastereomer where the bulky side chain is equatorial. For the bromine to be in the required axial position, the ring must be in its less stable conformation. If there are no axial β-hydrogens available in the reactive conformation, the E2 reaction will be extremely slow or will not occur at all. libretexts.org

Furthermore, if there are two different β-hydrogens that can adopt an axial position, stereochemistry dictates the regioselectivity of the reaction. For example, treatment of trans-1-bromo-2-methylcyclohexane with a base yields the non-Zaitsev (less substituted) product, 3-methylcyclohexene. This is because only the hydrogen on C6 can achieve a trans-diaxial orientation with the axial bromine, whereas the hydrogen on C2 cannot. pressbooks.pub This demonstrates that the stereochemical constraint of the E2 mechanism can override the typical thermodynamic preference for the more substituted alkene (Zaitsev's rule). libretexts.org

Substitution Reactions (SN2): The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group, resulting in an inversion of configuration at the chiral center. byjus.com The rate of an SN2 reaction is highly sensitive to steric hindrance.

In this compound, the carbon bearing the bromine is a secondary carbon, which is already more hindered than a primary carbon. The presence of the bulky cyclohexane ring and the 2-methylpropyl group creates significant steric crowding. The accessibility of the backside of the C-Br bond will depend on the specific diastereomer and its preferred conformation. An isomer where the approach of a nucleophile is blocked by either the cyclohexane ring itself or the bulky side chain will react much more slowly in an SN2 reaction than a less hindered stereoisomer. pressbooks.pub For bromocyclohexane (B57405) itself, SN2 displacement is possible but can be slower than for an acyclic secondary bromide due to the ring structure. pressbooks.pub The additional bulk of the 2-methylpropyl group would further decrease the SN2 reaction rate.

Spectroscopic Characterization Techniques for 1 Bromo 2 Methylpropyl Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be assembled.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In (1-Bromo-2-methylpropyl)cyclohexane, the spectrum is expected to be complex due to the number of chemically non-equivalent protons and the potential for diastereomers.

The chemical shift (δ) of a proton is influenced by the electronegativity of nearby atoms and other magnetic effects. The proton attached to the carbon bearing the bromine atom (the CH-Br group) is expected to be the most downfield signal (highest ppm value) in the aliphatic region, typically appearing around 3.5-4.5 ppm, due to the deshielding effect of the electronegative bromine. rsc.org The protons of the cyclohexane (B81311) ring would appear as a series of complex, overlapping multiplets in the range of approximately 1.0-2.2 ppm. modgraph.co.uk The protons of the isopropyl group [(CH₃)₂CH] would also give rise to distinct signals. The methine proton (CH) of the isopropyl group would likely appear as a multiplet, while the two methyl groups (CH₃) might be non-equivalent depending on the rotational barriers and stereochemistry, potentially appearing as two separate doublets. docbrown.info

Spin-spin coupling, observed as the splitting of signals into multiplets, reveals the number of protons on adjacent carbons (the n+1 rule). docbrown.info For instance, the CH-Br proton signal would be split by the adjacent protons on the cyclohexane ring and the isopropyl group. The complexity of these splitting patterns can help in assigning specific protons to their positions in the molecule. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table is a prediction based on established principles and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| CH-Br | ~ 3.5 - 4.5 | Doublet of doublets (dd) or multiplet (m) | CH (cyclohexane), CH (isopropyl) |

| (CH₃)₂CH | ~ 1.8 - 2.5 | Multiplet (m) | CH-Br, 2 x CH₃ |

| CH -Cyclohexane (adjacent to substituent) | ~ 1.9 - 2.3 | Multiplet (m) | CH-Br, CH₂ (ring) |

| CH₂ -Cyclohexane | ~ 1.0 - 1.9 | Multiplets (m) | Ring protons |

| (CH₃ )₂CH | ~ 0.8 - 1.2 | Doublets (d) | CH (isopropyl) |

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. docbrown.info Given the structure of this compound, a total of 10 carbon signals would be expected in the proton-decoupled spectrum, assuming no coincidental overlap of signals. The carbon atom bonded to the bromine (C-Br) would be significantly shifted downfield to approximately 50-70 ppm. docbrown.info The carbons of the cyclohexane ring typically resonate between 25 and 45 ppm, while the carbons of the isopropyl group would appear in the upfield region (around 15-35 ppm). oregonstate.educhemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-45/DEPT-90/DEPT-135: A combination of these experiments would confirm the assignments. A DEPT-90 spectrum shows only CH signals. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. scribd.com

This technique would be crucial for definitively assigning each carbon in the complex cyclohexane and isopropyl moieties.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound This table is a prediction based on established principles and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C -Br | ~ 50 - 70 | Positive (CH) |

| C -Cyclohexane (adjacent to substituent) | ~ 40 - 50 | Positive (CH) |

| C H₂-Cyclohexane | ~ 25 - 40 | Negative (CH₂) |

| (C H₃)₂C H | ~ 30 - 40 | Positive (CH) |

| (C H₃)₂CH | ~ 15 - 25 | Positive (CH₃) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

For a molecule with the complexity of this compound, one-dimensional NMR spectra can be difficult to interpret fully due to signal overlap. Two-dimensional (2D) NMR techniques are employed to establish definitive correlations between atoms. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in a COSY spectrum would confirm which protons are adjacent, helping to trace the connectivity through the cyclohexane ring and the isopropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of proton signals to their corresponding carbon signals from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connections across quaternary carbons and for linking different fragments of the molecule, such as connecting the isopropyl group to the cyclohexane ring via the C-Br carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. docbrown.info

Molecular Ion Analysis and Fragmentation Pattern Interpretation

The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak ([M]⁺), which corresponds to the mass of the entire molecule. The molecular weight of C₁₀H₁₉Br is 219.16 g/mol . nih.gov The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure.

A common fragmentation pathway for bromoalkanes is the loss of the bromine atom, which is a good leaving group. docbrown.info Therefore, a prominent peak would be expected at m/z 139, corresponding to the [C₁₀H₁₉]⁺ fragment (the molecular mass minus the mass of ⁷⁹Br or ⁸¹Br). Another likely fragmentation is the cleavage of the bond between the cyclohexane ring and the side chain, leading to ions corresponding to the cyclohexyl cation (m/z 83) and the bromo-2-methylpropyl cation. The base peak (the most abundant ion) in similar branched alkanes is often a stable carbocation, such as the isopropyl cation [CH(CH₃)₂]⁺ at m/z 43 or the tert-butyl cation resulting from rearrangement. docbrown.infodocbrown.info

Isotopic Pattern Analysis for Bromine Atom Identification

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). docbrown.infochemguide.co.uk

This results in any fragment containing a single bromine atom appearing as a pair of peaks of almost equal intensity, separated by two m/z units. savemyexams.com For this compound, the molecular ion will appear as two peaks of similar height at m/z 218 (for the molecule containing ⁷⁹Br) and m/z 220 (for the molecule containing ⁸¹Br). nih.gov This "M" and "M+2" peak pattern is a definitive signature for the presence of one bromine atom in the molecule or fragment. docbrown.infochemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. libretexts.org Unlike low-resolution mass spectrometry that provides the molecular weight as a whole number, HRMS measures mass-to-charge ratios to several decimal places. libretexts.org This high precision is possible because the masses of individual atoms are not exact integers. libretexts.org

For this compound, the molecular formula is C₁₀H₁₉Br. nih.gov Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu), hydrogen (¹H = 1.00783 amu), and bromine (⁷⁹Br and ⁸¹Br), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. libretexts.orgnih.gov The presence of bromine is distinctly marked by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. This results in two peaks of almost equal intensity (M+ and M+2) in the mass spectrum, separated by two mass units, which is a clear indicator for the presence of a single bromine atom.

Table 1: Exact Masses of Relevant Isotopes

| Isotope | Exact Mass (amu) |

|---|---|

| ¹²C | 12.00000 |

| ¹H | 1.00783 |

| ¹⁴N | 14.0031 |

| ¹⁶O | 15.9949 |

This table is populated with data from multiple sources. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification in Alkyl Halides

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. wvu.edu In the case of alkyl halides such as this compound, the most characteristic absorption is due to the carbon-bromine (C-Br) bond.

The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, specifically between 690 and 515 cm⁻¹. orgchemboulder.com The presence of a strong absorption band in this region is a primary indicator of a bromoalkane. blogspot.com Additionally, a C-H wagging vibration of the –CH₂X group (where X is a halogen) can be observed between 1300 and 1150 cm⁻¹. orgchemboulder.com The spectrum will also display characteristic C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane and alkyl groups in the range of 3000-2850 cm⁻¹. wvu.eduuomustansiriyah.edu.iq The absence of strong absorptions in other regions, such as those for hydroxyl (O-H), carbonyl (C=O), or carbon-carbon double or triple bonds, further supports the structural assignment of a saturated alkyl halide. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for Alkyl Halides

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| -CH₂- Bend (Scissoring) | ~1450 - 1470 | Medium |

| C-H Wag (-CH₂X) | 1150 - 1300 | Medium |

| C-Br Stretch | 515 - 690 | Strong |

This table is populated with data from multiple sources. wvu.eduorgchemboulder.comlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Separation and Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This makes it exceptionally useful for analyzing mixtures and identifying the individual components. oup.com

In the context of this compound, GC-MS can be used to assess the purity of a synthesized sample. The gas chromatograph separates the target compound from any starting materials, byproducts, or isomers. helsinki.fi As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. libretexts.org The mass spectrum of this compound will exhibit a molecular ion peak (if stable enough to be observed) and a characteristic fragmentation pattern that can be used for its identification. oup.com The presence of the M+ and M+2 isotopic peaks for bromine is a key identifier. docbrown.info GC-MS is also invaluable in analyzing the products of reactions involving this compound, allowing for the identification of isomeric products that may form. helsinki.finahrainuniv.edu.iq

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromobutane |

| 2-bromobutane |

| 1-bromo-2-methylpropane |

| 2-bromo-2-methylpropane |

| 2-octanone |

| Naphthalene |

| 2-bromopentane |

| 3-bromopentane |

| 2-bromohexane |

| 3-bromohexane |

| 1-chloro-2-methylpropane |

Computational and Theoretical Studies on 1 Bromo 2 Methylpropyl Cyclohexane

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecular conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves, flexes, and changes its conformation over time. researchgate.net

For (1-Bromo-2-methylpropyl)cyclohexane, MD simulations are invaluable for exploring its complete conformational landscape. By simulating the molecule's trajectory over nanoseconds or longer, one can identify all accessible conformations and the pathways of interconversion between them. researchgate.net Advanced techniques like metadynamics can be used to enhance the sampling of rare events, such as crossing high energy barriers, to build a comprehensive map of the conformational energy surface. researchgate.net

MD simulations are also essential for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or a nonpolar solvent), one can investigate how the solvent affects conformational preferences and dynamics. These simulations provide detailed information on the formation of solvation shells and specific interactions like hydrogen bonding (if applicable) or weaker van der Waals forces between the solute and solvent. tue.nl

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. oapen.org For this compound, a secondary alkyl halide, important transformations include nucleophilic substitution (SN2/SN1) and elimination (E2/E1) reactions. Computational modeling can map the entire potential energy surface for these reaction pathways.

This involves identifying and calculating the energies of the reactants, products, any reaction intermediates, and, most importantly, the transition states. uou.ac.in The transition state is the highest energy point along the reaction coordinate and its structure represents the fleeting arrangement of atoms as bonds are broken and formed. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. acs.org

For example, in an E2 elimination reaction of this compound, a base removes a proton from a carbon adjacent to the C-Br bond, while the bromide ion departs simultaneously. Computational modeling can:

Determine the geometry of the E2 transition state, which requires an anti-periplanar arrangement of the departing proton and bromide.

Calculate the activation energy for the reaction. acs.org

Compare the energetics of competing E2 and SN2 pathways to predict the major product under specific conditions.

Investigate the stereochemical and regiochemical outcomes of the reaction (e.g., Zaitsev vs. Hofmann elimination).

| Reaction Component | Information from Pathway Modeling | Relevance |

|---|---|---|

| Reactants/Products | Optimized geometries and relative energies (ΔHrxn). | Determines if a reaction is exothermic or endothermic. |

| Transition State (TS) | Geometry and energy of the highest point on the reaction path. uou.ac.in | The structure reveals the mechanism; the energy determines the rate. |

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants). | A high Ea indicates a slow reaction; a low Ea indicates a fast reaction. acs.org |

| Reaction Intermediate | Structure and stability of any transient species (e.g., carbocations in SN1/E1). | Helps to fully define the multi-step reaction mechanism. |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. unibo.it For this compound, key spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. The predicted spectrum can then be compared to an experimental one to aid in peak assignment and structural verification.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated computationally. ibm.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-C bond stretching, or C-Br stretching. This information is highly useful for identifying functional groups and confirming the molecule's identity by matching the predicted IR spectrum with the experimental one.

These computational predictions serve as a powerful complement to experimental spectroscopy, providing a theoretical foundation for the interpretation of complex spectra. unibo.it

| Spectroscopy Type | Predicted Parameter | Computational Method | Application |

|---|---|---|---|

| 1H and 13C NMR | Chemical Shifts (δ) | DFT (e.g., GIAO method) | Aids in assigning signals and confirming the carbon skeleton and proton environments. |

| Infrared (IR) | Vibrational Frequencies (cm-1) | DFT, Ab initio | Helps identify characteristic functional group vibrations (e.g., C-Br stretch). ibm.com |

| UV-Vis | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT) | Predicts the wavelength of maximum absorption for electronic excitations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.